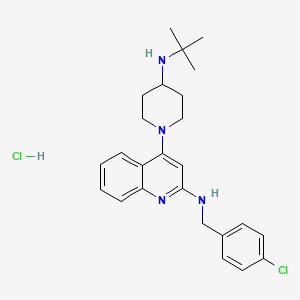

Ezurpimtrostat hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1914148-73-4 |

|---|---|

Molecular Formula |

C25H32Cl2N4 |

Molecular Weight |

459.5 g/mol |

IUPAC Name |

4-[4-(tert-butylamino)piperidin-1-yl]-N-[(4-chlorophenyl)methyl]quinolin-2-amine;hydrochloride |

InChI |

InChI=1S/C25H31ClN4.ClH/c1-25(2,3)29-20-12-14-30(15-13-20)23-16-24(28-22-7-5-4-6-21(22)23)27-17-18-8-10-19(26)11-9-18;/h4-11,16,20,29H,12-15,17H2,1-3H3,(H,27,28);1H |

InChI Key |

DLXMKLHCUTYCGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)NCC4=CC=C(C=C4)Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Palmitoyl-Protein Thioesterase 1 (PPT1): A Core Therapeutic Target

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Palmitoyl-Protein Thioesterase 1 (PPT1) is a critical lysosomal hydrolase responsible for removing palmitate groups from S-acylated proteins, a crucial step in their degradation and recycling. Dysfunction of this enzyme is the direct cause of the fatal neurodegenerative lysosomal storage disorder, infantile neuronal ceroid lipofuscinosis (CLN1). Conversely, the overexpression and hyperactivity of PPT1 have been strongly implicated in the progression and survival of numerous cancers by promoting autophagy and mTORC1 signaling, processes that cancer cells exploit to resist therapeutic stress. This dual role in distinct pathologies has positioned PPT1 as a compelling therapeutic target. For CLN1, strategies focus on restoring enzymatic function, while in oncology, the objective is potent inhibition. This document provides a comprehensive technical overview of PPT1's function, its validation as a drug target, the signaling pathways it governs, and the methodologies employed in its study.

Introduction to Palmitoyl-Protein Thioesterase 1 (PPT1)

Gene and Protein Characteristics

PPT1, also known as palmitoyl-protein hydrolase 1, is an enzyme encoded by the PPT1 gene in humans. It is a small glycoprotein (B1211001) essential for the catabolism of lipid-modified proteins within the lysosome.

Table 1: Characteristics of the Human PPT1 Gene and Protein

| Feature | Description |

|---|---|

| Gene Name | Palmitoyl-Protein Thioesterase 1 (PPT1) |

| Alias | CLN1, INCL, PPT |

| Chromosomal Locus | 1p34.2 |

| Encoded Protein | Palmitoyl-Protein Thioesterase 1 |

| Cellular Component | Primarily Lysosome; also found in cytosol, Golgi, synaptic vesicles, and extracellular space.[1] |

| Molecular Function | Hydrolase activity; specifically, removes thioester-linked fatty acyl groups (e.g., palmitate) from cysteine residues (depalmitoylation). |

Molecular Function: The Role of Depalmitoylation

Protein S-palmitoylation is a reversible post-translational modification where a 16-carbon palmitic acid is attached to a cysteine residue via a thioester bond. This process regulates protein trafficking, localization, stability, and activity. The reversibility is key to its regulatory function, with Palmitoyl (B13399708) Acyltransferases (PATs) adding the lipid mark and Acyl-protein Thioesterases (APTs) or Palmitoyl-protein Thioesterases (PPTs) removing it.

PPT1 is the primary lysosomal enzyme that catalyzes depalmitoylation, facilitating the final breakdown of S-acylated proteins delivered to the lysosome for degradation.[2] Its function is critical for recycling cellular components and maintaining protein homeostasis.

Subcellular Localization and Substrates

While primarily sorted to the lysosome via the mannose-6-phosphate (B13060355) pathway, catalytically active PPT1 has also been detected in extra-lysosomal compartments, including the synaptic cytosol.[1][3] This suggests functions beyond bulk degradation. A proteomic screen in mouse brains identified over 100 novel substrates for PPT1, representing about 10% of all palmitoylated synaptic proteins.[3] These substrates fall into diverse functional classes, including cytoskeletal proteins, mitochondrial proteins, synaptic vesicle components, and ion channels, highlighting the broad impact of PPT1 on neuronal function.[3]

PPT1 in Disease Pathophysiology

CLN1 Disease (Infantile Neuronal Ceroid Lipofuscinosis)

CLN1 disease is a devastating autosomal recessive neurodegenerative disorder caused by loss-of-function mutations in the PPT1 gene.[1] The deficiency of PPT1 activity leads to the lysosomal accumulation of autofluorescent lipopigments (ceroid) and S-acylated proteins.[4] While this buildup occurs systemically, neurons are particularly vulnerable. The pathology is characterized by progressive psychomotor retardation, visual failure, seizures, and premature death.[1][4]

Role in Cancer

In stark contrast to CLN1, many cancers exhibit elevated expression of PPT1.[5] Analysis of The Cancer Genome Atlas (TCGA) reveals significantly higher PPT1 expression in various tumors—including breast, liver, colon, and esophageal cancers—compared to paired normal tissue.[5] High PPT1 levels are also associated with poor patient survival.[5] Cancer cells co-opt PPT1-mediated processes like autophagy and mTORC1 signaling to survive metabolic stress and resist chemotherapy.[6][7] Inhibition of PPT1 disrupts these survival pathways, leading to cancer cell death.[5]

PPT1 as a Therapeutic Target

Target Validation in CLN1 Disease

The monogenic nature of CLN1 disease makes PPT1 an ideal target for corrective therapies. The primary strategies are:

-

Enzyme Replacement Therapy (ERT): Supplying functional, recombinant PPT1 to compensate for the genetic deficiency.

-

Gene Therapy: Introducing a correct copy of the PPT1 gene to restore endogenous enzyme production.

Target Validation in Oncology

The dependence of cancer cells on PPT1 for survival provides a clear therapeutic window. Validation comes from multiple lines of evidence:

-

Genetic Knockout: CRISPR/Cas9-mediated knockout of PPT1 in melanoma and other cancer cell lines significantly impairs tumor growth in xenograft models.[5]

-

Pharmacological Inhibition: Small molecule inhibitors of PPT1 demonstrate potent antitumor activity in preclinical models.[5][8]

-

Target of Existing Drugs: The antimalarial drugs chloroquine (B1663885) (CQ) and hydroxychloroquine (B89500) (HCQ), long repurposed in cancer trials for their autophagy-inhibiting properties, have been identified as direct inhibitors of PPT1.[5] This discovery recontextualizes their mechanism of action as targeted therapy.

Target Validation in Immuno-Oncology

Recent research has uncovered a novel role for PPT1 as a negative regulator of the STING (Stimulator of Interferon Genes) signaling pathway.[8][9] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers a Type-I interferon response, bridging innate and adaptive immunity to promote an anti-tumor response.[10][11] In immunologically "cold" tumors, which lack T-cell infiltration, STING signaling is often suppressed.[8]

Genetic or pharmacological inhibition of PPT1 has been shown to increase STING protein stability, leading to activation of the pathway, enhanced T-cell migration, and conversion of "cold" tumors to "hot," immunologically active tumors.[8][9] This sensitizes tumors to immune checkpoint blockade (e.g., anti-PD-1 therapy).[8]

Therapeutic Modalities Targeting PPT1

Small Molecule Inhibitors

A growing number of small molecules have been identified as PPT1 inhibitors, primarily for applications in oncology.

Table 2: IC₅₀ Values of Known PPT1 Inhibitors

| Compound | IC₅₀ Value | Notes |

|---|---|---|

| Palmostatin B | 11.8 nM | Potent, research tool |

| Orlistat | 178.8 nM | FDA-approved lipase (B570770) inhibitor |

| Chloroquine (CQ) | 47.2 µM | Antimalarial, autophagy inhibitor |

| Hydroxychloroquine (HCQ) | 109.1 µM | Antimalarial, autophagy inhibitor |

| DC661 | 129.6 µM | Dimeric quinacrine (B1676205) derivative |

| Amodiaquine | 344 µM | Antimalarial |

| GNS561 (Ezurpimtrostat) | - | First-in-class oral PPT1 inhibitor in clinical trials[12][13] |

Data sourced from a 2024 study by Collaborations Pharmaceuticals, Inc., et al.

Key Signaling Pathways Involving PPT1

Autophagy-Lysosome Pathway

PPT1 is integral to lysosomal function. By depalmitoylating proteins, it facilitates their final degradation. Inhibition of PPT1 leads to the accumulation of undigested S-acylated proteins, disrupting lysosomal homeostasis and blocking the late stages of autophagy. Cancer cells rely on autophagy to recycle nutrients and survive stress, making this a key pathway for anti-cancer therapeutic intervention.[12]

mTORC1 Signaling Pathway

The mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling hub is a master regulator of cell growth, proliferation, and metabolism.[14][15] Its activation is spatially regulated and requires its recruitment to the lysosomal surface. This process depends on the proper localization and function of the v-ATPase proton pump and the Ragulator-Rag GTPase complex.[15] PPT1-mediated depalmitoylation is required to stabilize the lysosomal localization of v-ATPase subunits.[5] Consequently, inhibiting PPT1 disrupts the mTORC1 signaling scaffold, suppressing its pro-growth and pro-survival signals.[5][6]

STING Signaling Pathway

Inhibition of PPT1 stabilizes the STING protein, preventing its degradation and enhancing its signaling output upon activation by cytosolic DNA. This leads to the production of type I interferons and other inflammatory cytokines, which recruit cytotoxic T-cells into the tumor microenvironment. This mechanism provides a strong rationale for combining PPT1 inhibitors with immune checkpoint inhibitors to treat immunologically "cold" tumors.[8][9][16]

Preclinical and Clinical Development

Summary of Preclinical Findings

The Ppt1 knockout mouse is a well-established model that recapitulates the key features of human CLN1 disease.[4] These mice exhibit a predictable disease course, making them invaluable for testing therapeutic strategies.

Table 3: Key Phenotypes of the Ppt1 Knockout Mouse Model

| Phenotype | Age of Onset | Description |

|---|---|---|

| Abnormal Gait / Spasticity | 4-5 months | Progressive hind limb paralysis, abnormal "clasping" phenotype.[4][17][18] |

| Myoclonic Jerks & Seizures | 3-4 months | Spontaneous seizures are prominent.[4][17][18] |

| Neuronal Pathology | From 4 months | Accumulation of autofluorescent storage material (GROD), neuronal loss, and apoptosis in cortex, hippocampus, and cerebellum.[17][18] |

| Reduced Lifespan | - | 50% mortality by 7 months; few survive beyond 10 months.[4][17][18] |

In oncology, preclinical studies have shown that PPT1 inhibitors like DC661 and GNS561 reduce tumor growth and improve survival in various cancer models, including melanoma, hepatocellular carcinoma, and ovarian cancer.[5][8]

Overview of Clinical Trials

The therapeutic potential of targeting PPT1 is currently being explored in human clinical trials, primarily using repurposed or novel inhibitors.

Table 4: Summary of Selected Clinical Trials Involving PPT1 Inhibitors

| Compound | Trial Identifier | Phase | Indication(s) | Status (as of late 2023) |

|---|---|---|---|---|

| Hydroxychloroquine (HCQ) | NCT00962845 | Phase 1 | Stage III/IV Melanoma | Completed[19] |

| - | Phase 1b/2 | Metastatic NSCLC (in combo w/ chemo) | Completed; modest improvement observed.[20] | |

| GNS561 (Ezurpimtrostat) | NCT03316222 | Phase 1b | Primary & Secondary Liver Tumors | Completed; RP2D established at 200 mg BID.[12][13] |

| | NCT05448677 (ABE-LIVER) | Phase 2b | Hepatocellular Carcinoma (1st line, in combo w/ atezolizumab/bevacizumab) | Recruiting[21][22] |

Methodologies for Studying PPT1

PPT1 Enzyme Activity Assays

The standard method for quantifying PPT1 activity relies on a fluorogenic substrate.

Protocol: Fluorometric PPT1 Enzyme Activity Assay [23]

-

Principle: This assay uses a synthetic substrate that is non-fluorescent. Active PPT1 cleaves a thioester bond in the substrate, releasing a fluorophore (e.g., 4-methylumbelliferone), which can be quantified. The rate of fluorescence increase is directly proportional to PPT1 enzyme activity.

-

Materials:

-

Sample lysate (from cells, tissues, dried blood spots, etc.)

-

Assay Buffer (e.g., citrate/phosphate buffer, pH 4.0)

-

Fluorogenic Substrate (e.g., 4-methylumbelliferyl-6-thiopalmitoyl-β-D-glucoside)

-

96-well black microplate

-

Fluorescence plate reader (Excitation ~360 nm, Emission ~450 nm)

-

-

Procedure:

-

Prepare sample lysates in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant.

-

Determine total protein concentration of the lysate (e.g., via BCA assay) for normalization.

-

In a 96-well plate, add a defined amount of protein lysate to each well.

-

Prepare the substrate in assay buffer to the desired final concentration.

-

Initiate the reaction by adding the substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a high-pH stop buffer (e.g., glycine-carbonate buffer, pH 10.7).

-

Measure the fluorescence intensity using a plate reader.

-

Calculate specific activity relative to a standard curve generated with the free fluorophore and normalize to protein concentration and incubation time.

-

Target Identification Workflow

Identifying PPT1 as the molecular target of chloroquine derivatives was a critical breakthrough, achieved using a photoaffinity labeling and pulldown strategy.[5]

Protocol: Photoaffinity Labeling and Pulldown [24][25][26][27]

-

Principle: A chemical probe designed from a bioactive molecule is used to covalently bind its protein target upon UV irradiation. An enrichment tag (like biotin) allows for the specific isolation of the probe-protein complex for identification by mass spectrometry.

-

Materials:

-

Photoaffinity probe (containing pharmacophore, photoreactive group, and biotin (B1667282) tag).

-

Cell culture or tissue lysate.

-

UV lamp (e.g., 365 nm).

-

Streptavidin-conjugated magnetic beads or resin.

-

Wash buffers (containing detergents like SDS, Triton X-100).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

Equipment for SDS-PAGE, in-gel digestion, and LC-MS/MS.

-

-

Procedure:

-

Labeling: Treat live cells or fresh lysate with the photoaffinity probe for a specified time. Include a control group with excess of the original, unmodified drug to compete for specific binding sites.

-

Crosslinking: Irradiate the samples with UV light on ice for 10-30 minutes to induce covalent bond formation.

-

Capture: Lyse the cells (if not already done) and add streptavidin beads to the clarified lysate. Incubate to allow binding of the biotinylated complexes.

-

Washing: Perform a series of stringent washes with buffers of decreasing detergent concentration to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Identification: Separate the eluate by SDS-PAGE. Visualize protein bands (e.g., with silver or Coomassie stain). Excise bands that appear specifically in the probe-treated lane (and are diminished in the competitor lane) and identify the protein(s) via mass spectrometry.

-

Genetic Knockout using CRISPR/Cas9

Creating a stable knockout cell line is the gold standard for validating a gene's function and a drug's on-target effect.[28][29][30][31]

Protocol: CRISPR/Cas9-Mediated Gene Knockout

-

Principle: The CRISPR/Cas9 system is used to create a targeted double-strand break (DSB) in an early exon of the PPT1 gene. The cell's error-prone non-homologous end joining (NHEJ) repair pathway introduces insertions or deletions (indels), leading to a frameshift mutation and a non-functional protein.

-

Materials:

-

Target cell line (e.g., A375P melanoma cells).

-

Lentiviral or plasmid vector co-expressing Cas9 and a single guide RNA (sgRNA) (e.g., lentiCRISPRv2 or pX458).

-

sgRNA designed to target an early exon of PPT1.

-

Transfection reagent or lentiviral packaging system.

-

Selection agent (e.g., puromycin) or method for cell sorting (e.g., GFP expressed from the plasmid).

-

Antibody against PPT1 for validation.

-

-

Procedure:

-

Design & Cloning: Design and clone one or two validated sgRNA sequences targeting PPT1 into the CRISPR/Cas9 expression vector.

-

Delivery: Transfect the plasmid into the target cells or transduce them with the packaged lentivirus.

-

Selection: After 24-48 hours, apply selection pressure (e.g., add puromycin (B1679871) to the media) to eliminate non-transfected cells.

-

Monoclonal Isolation: After selection, dilute the surviving cells to a single cell per well in a 96-well plate to grow out monoclonal colonies.

-

Expansion & Validation: Expand the individual clones. Validate the knockout by extracting genomic DNA and sequencing the target locus to confirm indels. Critically, perform Western blotting on cell lysates with a PPT1-specific antibody to confirm the complete absence of the protein.

-

Conclusion and Future Directions

Palmitoyl-Protein Thioesterase 1 stands at a unique crossroads in therapeutic development. Its deficiency is the root cause of a fatal pediatric neurodegenerative disease, while its hyperactivity is a key survival factor for aggressive cancers. This dichotomy validates it as a high-value therapeutic target from two opposing angles. In oncology, the identification of PPT1 as the target for chloroquine derivatives has invigorated the field, leading to the development of more potent and specific inhibitors like GNS561. The recent discovery of its role in regulating STING signaling opens a new frontier for combination therapies in immuno-oncology. Future research will focus on developing next-generation inhibitors with improved specificity and blood-brain barrier penetrance profiles, refining combination strategies in cancer, and advancing gene and enzyme replacement therapies for CLN1 disease toward clinical reality.

References

- 1. Frontiers | The Interactome of Palmitoyl-Protein Thioesterase 1 (PPT1) Affects Neuronal Morphology and Function [frontiersin.org]

- 2. Ppt1-deficiency dysregulates lysosomal Ca++-homeostasis contributing to pathogenesis in a mouse model of CLN1 disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of substrates of palmitoyl protein thioesterase 1 highlights roles of depalmitoylation in disulfide bond formation and synaptic function | PLOS Biology [journals.plos.org]

- 4. Disruption of PPT1 or PPT2 causes neuronal ceroid lipofuscinosis in knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Study identifies potential pathway to reducing breast cancer brain metastases | Cancer Center [cancercenter.arizona.edu]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Cancer immunotherapy strategies that target the cGAS-STING pathway [frontiersin.org]

- 12. First-In-Human Effects of PPT1 Inhibition Using the Oral Treatment with GNS561/Ezurpimtrostat in Patients with Primary and Secondary Liver Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. targetedonc.com [targetedonc.com]

- 14. Frontiers | mTORC1 Signaling Is Palmitoylation-Dependent in Hippocampal Neurons and Non-neuronal Cells and Involves Dynamic Palmitoylation of LAMTOR1 and mTOR [frontiersin.org]

- 15. mTORC1 Signaling Is Palmitoylation-Dependent in Hippocampal Neurons and Non-neuronal Cells and Involves Dynamic Palmitoylation of LAMTOR1 and mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 004313 - PPT1 KO Strain Details [jax.org]

- 18. 006566 - PPT1 KO Strain Details [jax.org]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. Phase Ib/II study of hydroxychloroquine in combination with chemotherapy in patients with metastatic non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Genoscience Pharma announces the start of GNS561’s Phase 2b Clinical Trial – Genoscience Pharma [genosciencepharma.com]

- 22. EZURPIMTROSTAT AUTOPHAGY BLOCKER, A PALMITOYL-PROTEIN THIOESTERASE 1 (PPT1) INHIBITOR, AND ATEZOLIZUMAB/BEVACIZUMAB TRIPLE COMBINATION REGIMEN ENHANCES ANTITUMOR EFFICACY IN HEPATOCELLULAR CARCINOMA | AASLD [aasld.org]

- 23. A rapid fluorogenic palmitoyl-protein thioesterase assay: pre- and postnatal diagnosis of INCL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 27. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]

- 31. m.youtube.com [m.youtube.com]

Role of autophagy inhibition in hepatocellular carcinoma

An In-depth Technical Guide: The Role of Autophagy Inhibition in Hepatocellular Carcinoma

Autophagy is a highly conserved, lysosome-dependent catabolic process essential for cellular homeostasis.[1][2] It involves the sequestration of cytoplasmic components—such as misfolded proteins and damaged organelles—within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of macromolecular precursors.[1][3] In the context of cancer, autophagy's role is complex and often described as a "double-edged sword."[3][4]

In the early stages of hepatocarcinogenesis, autophagy acts as a tumor suppressor by maintaining genomic stability, preventing the accumulation of damaged organelles, and limiting oxidative stress.[1][2][5] However, once a tumor is established, cancer cells hijack the autophagic machinery to survive the harsh microenvironment characterized by hypoxia, nutrient deprivation, and therapeutic stress.[1][3][6] In advanced hepatocellular carcinoma (HCC), elevated autophagic flux provides the necessary energy and building blocks for rapid proliferation and metastasis, and contributes significantly to therapeutic resistance.[1][6] This pro-survival function in established tumors provides a strong rationale for targeting autophagy inhibition as a therapeutic strategy.[1][2]

Core Signaling Pathways Regulating Autophagy in HCC

Several critical signaling pathways are dysregulated in HCC, leading to altered autophagic activity. Understanding these pathways is crucial for developing targeted inhibitory strategies.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is one of the most frequently activated signaling cascades in HCC.[7][8][9] This pathway is a potent inhibitor of autophagy.[1][3]

-

Mechanism : Growth factors binding to receptor tyrosine kinases (RTKs) activate Class I PI3K. PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT, which in turn activates the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[9] Activated mTORC1 directly phosphorylates and inactivates the ULK1 complex (ULK1/ATG13/FIP200), the key initiator of autophagosome formation, thereby suppressing autophagy.[5][10] In many HCC cases, loss of the tumor suppressor PTEN, which dephosphorylates PIP3, leads to constitutive activation of this pathway and suppression of basal autophagy.[1][10]

References

- 1. The role of autophagy in hepatocellular carcinoma: friend or foe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New insights into autophagy in hepatocellular carcinoma: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. Autophagy in hepatocellular carcinomas: from pathophysiology to therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Targeting the PI3K/Akt/mTOR Pathway in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

Ezurpimtrostat Hydrochloride: A Deep Dive into its Impact on Lysosomal Function

For Immediate Release

This technical guide provides an in-depth analysis of Ezurpimtrostat hydrochloride (also known as GNS561), a novel lysosomotropic agent, and its multifaceted effects on lysosomal function. Developed for researchers, scientists, and professionals in drug development, this document synthesizes current research to elucidate the compound's mechanism of action, from target engagement to downstream cellular consequences.

Executive Summary

This compound is a first-in-class, orally bioavailable small molecule inhibitor of the lysosomal enzyme palmitoyl-protein thioesterase 1 (PPT1).[1][2] By targeting PPT1, Ezurpimtrostat induces profound lysosomal dysregulation, culminating in the inhibition of late-stage autophagy and induction of cancer cell death.[1][2][3][4][5][6] Its mechanism involves a cascade of events within the lysosome, including deacidification, zinc accumulation, and membrane permeabilization, making it a promising candidate for cancer therapeutics, particularly in liver cancers such as hepatocellular carcinoma (HCC) and intrahepatic cholangiocarcinoma (iCCA).[3][4][5][7][8]

Core Mechanism of Action: PPT1 Inhibition

Ezurpimtrostat's primary molecular target is Palmitoyl-Protein Thioesterase 1 (PPT1), a critical lysosomal hydrolase responsible for removing long-chain fatty acids from modified proteins.[1][2][4] Inhibition of PPT1 disrupts the normal catabolic function of the lysosome.[4]

The binding of Ezurpimtrostat to PPT1 leads to a series of disruptive events within the lysosome, initiating a signaling cascade that results in apoptotic cell death.

Quantitative Analysis of In Vitro Activity

Ezurpimtrostat has demonstrated potent anti-proliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) highlight its efficacy, particularly in comparison to other agents like hydroxychloroquine (B89500) (HCQ) and sorafenib.

| Cell Line | Cancer Type | IC₅₀ of Ezurpimtrostat (µM) |

| LN-18 | Glioblastoma | 0.22 ± 0.06 |

| A375 | Melanoma | 0.50 ± 0.15 |

| 786-O | Renal | 0.81 ± 0.12 |

| HepG2 | Hepatocellular Carcinoma | 1.15 ± 0.22 |

| HuCCT1 | Cholangiocarcinoma | 1.50 ± 0.20 |

| RBE | Cholangiocarcinoma | 1.70 ± 0.10 |

| Huh7 | Hepatocellular Carcinoma | 1.83 ± 0.32 |

| PANC-1 | Pancreatic | 2.10 ± 0.45 |

| HCT-116 | Colorectal | 2.16 ± 0.31 |

| MOLM-14 | Acute Myeloid Leukemia | 2.92 ± 0.58 |

| NIH:OVCAR3 | Ovarian | 7.27 ± 1.71 |

| Data sourced from Brun et al., Autophagy, 2022.[2] |

Key Experimental Protocols

The following sections detail the methodologies used to characterize the effects of Ezurpimtrostat on lysosomal function.

PPT1 Enzymatic Activity Assay

This assay measures the direct inhibitory effect of Ezurpimtrostat on its primary target, PPT1.

-

Objective: To quantify the enzymatic activity of PPT1 in cell lysates following treatment with Ezurpimtrostat.

-

Cell Line: HepG2 (or other relevant cell lines).

-

Protocol:

-

Treat HepG2 cells with varying concentrations of Ezurpimtrostat (e.g., 1, 5, 10 µM) for 3 hours. Include positive controls such as hydroxychloroquine (HCQ) and a known PPT1 inhibitor.

-

Lyse the cells using a buffer containing 0.5% Triton X-100 and a protease inhibitor cocktail.

-

Use the cell lysates as the source of PPT1 enzyme.

-

Prepare reaction mixtures containing 5 µL of cell lysate and the fluorogenic substrate 4-methylumbelliferyl-β-D-6-thiopalmitoyl-glucoside.

-

Incubate the reaction and measure the resulting fluorescence to determine PPT1 activity.

-

Normalize the activity to the total protein concentration of the lysate.

-

Lysosomal Membrane Permeabilization (LMP) Assay

This protocol assesses the integrity of the lysosomal membrane after drug treatment, a key event in Ezurpimtrostat-induced cell death.

-

Objective: To visualize and quantify the permeabilization of the lysosomal membrane.

-

Method: Acridine Orange (AO) Staining. AO is a lysosomotropic dye that fluoresces red in the acidic environment of intact lysosomes and green in the cytosol and nucleus upon lysosomal membrane rupture.[9][10][11]

-

Protocol:

-

Culture cells (e.g., HepG2) on coverslips or appropriate imaging plates.

-

Load the cells with Acridine Orange (1 µg/mL) for 15 minutes.

-

Wash the cells three times with Phosphate-Buffered Saline (PBS).

-

Treat the cells with desired concentrations of Ezurpimtrostat for various time points (e.g., 2, 6, 24 hours).

-

Visualize the cells using a fluorescence microscope.

-

Quantify LMP by observing the shift in fluorescence from red (intact lysosomes) to green (compromised lysosomes).

-

Autophagy Flux Assay

This assay distinguishes between the accumulation of autophagosomes due to increased formation versus a blockage in their degradation, a hallmark of late-stage autophagy inhibitors.

-

Objective: To measure the progression of autophagy from autophagosome formation to lysosomal fusion and degradation.

-

Method: mCherry-EGFP-LC3B Reporter. This tandem fluorescent reporter labels autophagosomes as yellow puncta (mCherry and EGFP fluorescence). Upon fusion with the lysosome, the acidic environment quenches the EGFP signal, resulting in red-only puncta (autolysosomes).[6][12][13]

-

Protocol:

-

Transfect cells with a plasmid encoding the mCherry-EGFP-LC3B fusion protein and establish a stable cell line.

-

Treat the cells with Ezurpimtrostat. Include a positive control (e.g., rapamycin) and a negative control (e.g., bafilomycin A1, which blocks lysosomal degradation).

-

Fix the cells and acquire images using a confocal microscope.

-

Quantify autophagy flux by counting the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. A buildup of yellow puncta with Ezurpimtrostat treatment indicates a blockage in late-stage autophagy.[12]

-

Conclusion

This compound potently disrupts lysosomal function through the specific inhibition of PPT1. This triggers a cascade of events including lysosomal deacidification, zinc accumulation, impaired cathepsin activity, and ultimately, lysosomal membrane permeabilization. These effects collectively inhibit the crucial cellular recycling process of autophagy at a late stage and induce caspase-dependent apoptosis. The quantitative data and established protocols outlined in this guide provide a robust framework for researchers to further investigate and leverage the therapeutic potential of targeting lysosomal pathways with Ezurpimtrostat.

References

- 1. biorxiv.org [biorxiv.org]

- 2. GNS561, a clinical-stage PPT1 inhibitor, is efficient against hepatocellular carcinoma via modulation of lysosomal functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GNS561, a clinical-stage PPT1 inhibitor, is efficient against hepatocellular carcinoma via modulation of lysosomal functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of autophagy flux in isolated mouse skeletal muscle fibers with overexpression of fluorescent protein mCherry-EGFP-LC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [diposit.ub.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

GNS561: A Technical Guide to its Induction of Apoptosis via Caspase Activation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms by which GNS561, a novel clinical-stage drug, induces apoptosis in cancer cells through the activation of the caspase cascade. GNS561, a palmitoyl-protein thioesterase 1 (PPT1) inhibitor, has demonstrated potent antitumor activity in various cancer models, particularly hepatocellular carcinoma (HCC) and intrahepatic cholangiocarcinoma (iCCA).[1][2] Its unique lysosomotropic properties and subsequent disruption of lysosomal function are central to its mechanism of action, culminating in programmed cell death.[3][4]

Mechanism of Action: The Lysosomal Pathway to Apoptosis

GNS561 is a weak base lipophilic molecule that selectively accumulates in lysosomes, the acidic organelles responsible for cellular degradation and recycling.[2][4] This accumulation leads to the inhibition of its target enzyme, PPT1, triggering a cascade of events that ultimately result in apoptosis.[1][5] The proposed mechanism involves:

-

PPT1 Inhibition and Lysosomal Deacidification: GNS561-mediated inhibition of PPT1 is thought to lead to lysosomal deacidification.[1][6]

-

Lysosomal Unbound Zinc Accumulation: The change in lysosomal pH is associated with an accumulation of unbound zinc ions (Zn²⁺) within the lysosome.[1][3]

-

Impairment of Cathepsin Activity and Autophagic Flux Blockage: The altered lysosomal environment, including Zn²⁺ accumulation, impairs the activity of lysosomal proteases like cathepsins and blocks the autophagic flux.[1][5]

-

Lysosomal Membrane Permeabilization (LMP): These disruptions lead to lysosomal swelling and permeabilization of the lysosomal membrane.[1][6]

-

Cathepsin Release and Caspase Activation: LMP allows for the release of cathepsins from the lysosome into the cytosol, which in turn can activate the caspase cascade, leading to apoptosis.[1][6]

This cascade of events highlights a novel therapeutic strategy that leverages lysosomal biology to induce cancer cell death.

Induction of Apoptosis Through Caspase Activation

The commitment to apoptosis is executed by a family of cysteine proteases known as caspases. GNS561 has been shown to activate this caspase-dependent apoptotic pathway in a time- and dose-dependent manner.[1][7] Key observations supporting this include:

-

Activation of Initiator and Effector Caspases: Treatment with GNS561 leads to the activation of initiator caspases, such as caspase-8, and effector caspases, including caspase-3 and caspase-7.[1][7]

-

Time-Dependent Activation: In HepG2 cells, activation of caspase-8 and caspase-3/7 was observed after 24 hours of GNS561 treatment and was sustained at 30 hours, while no significant effect was seen at 6 hours.[1][8] A similar time-dependent activation of caspases 3/7 was observed in iCCA cell lines.[4]

-

PARP Cleavage: A hallmark of caspase-3 activation is the cleavage of poly(ADP-ribose) polymerase (PARP). Immunoblot analysis has confirmed the cleavage of PARP in cells treated with GNS561, further substantiating the activation of the caspase cascade.[1][3]

-

Apoptosis Confirmation: The induction of apoptosis is confirmed by the dose-dependent increase in Annexin V positive cells, indicating the externalization of phosphatidylserine, an early apoptotic event.[1][7]

-

Caspase-Dependent Cell Death: The crucial role of caspases in GNS561-induced cell death was demonstrated by the rescue of cell viability in the presence of a pan-caspase inhibitor, Z-VAD-FMK.[1][8]

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on GNS561.

Table 1: In Vitro Efficacy of GNS561

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HuCCT1 | Intrahepatic Cholangiocarcinoma | 1.5 ± 0.2 | [2][4] |

| RBE | Intrahepatic Cholangiocarcinoma | 1.7 ± 0.1 | [2][4] |

| HepG2 | Hepatocellular Carcinoma | ~2 (mean EC50) | [9] |

Table 2: Time-Dependent Activation of Caspases by GNS561 in HepG2 Cells

| Time Point | Caspase-8 Activity | Caspase-3/7 Activity | Reference |

| 6 hours | No effect | No effect | [1][8] |

| 24 hours | Activated | Activated | [1][8] |

| 30 hours | Sustained activation | Sustained activation | [1][8] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay

-

Principle: To determine the concentration of GNS561 that inhibits cell growth by 50% (IC50).

-

Method:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of GNS561 for a specified duration (e.g., 24, 48, 72 hours).

-

Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

-

Principle: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Method:

-

Treat cells with GNS561 at various concentrations for a specified time (e.g., 48 hours).[1]

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Immunoblotting for Cleaved PARP and Cleaved Caspase-3

-

Principle: To detect the presence of key apoptotic protein markers.

-

Method:

-

Treat cells with GNS561 for a specified time (e.g., 24 hours).[1]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use GAPDH as a loading control.[3]

-

Caspase Activity Assay (Caspase-Glo® 3/7, 8, or 9 Assay)

-

Principle: To measure the activity of specific caspases using a luminogenic substrate.

-

Method:

-

Seed cells in a 96-well plate and treat them with GNS561 for different time points (e.g., 6, 24, 30 hours).[1]

-

Add the Caspase-Glo® reagent directly to the wells.

-

Incubate at room temperature for a specified time to allow for cell lysis and cleavage of the caspase substrate.

-

Measure the luminescence using a plate reader. The amount of luminescence is proportional to the amount of caspase activity.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key pathways and workflows discussed.

Caption: GNS561-induced apoptotic signaling pathway.

Caption: Experimental workflow for assessing GNS561-induced apoptosis.

Caption: Logical relationship between lysosomal disruption and caspase activation.

Conclusion and Future Directions

GNS561 represents a promising new class of anticancer agents that targets lysosomal function to induce caspase-dependent apoptosis. Its efficacy in preclinical models of liver cancers, which are often resistant to conventional therapies, is particularly noteworthy.[1][9] Further research is warranted to fully elucidate the intricate signaling pathways downstream of lysosomal disruption and to explore potential combination therapies that could enhance the pro-apoptotic effects of GNS561. The ongoing clinical trials will be crucial in determining the safety and efficacy of GNS561 in patients and its potential as a new therapeutic option for difficult-to-treat cancers.[10][11]

References

- 1. GNS561, a clinical-stage PPT1 inhibitor, is efficient against hepatocellular carcinoma via modulation of lysosomal functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GNS561, a new lysosomotropic small molecule, for the treatment of intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. genosciencepharma.com [genosciencepharma.com]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. ascopubs.org [ascopubs.org]

- 10. cancernetwork.com [cancernetwork.com]

- 11. tandfonline.com [tandfonline.com]

Understanding the High Liver Tropism of Ezurpimtrostat Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ezurpimtrostat hydrochloride (GNS561) is a novel, orally active small molecule demonstrating significant promise in the treatment of primary liver cancers and liver fibrosis. A key characteristic of this compound is its pronounced liver tropism, leading to high concentrations in hepatic tissue relative to plasma. This technical guide elucidates the mechanisms underlying this liver-specific accumulation and its subsequent therapeutic effects. We will delve into the pharmacokinetics, mechanism of action, and preclinical and clinical data that underscore the potential of Ezurpimtrostat as a liver-targeted therapeutic.

Introduction

Ezurpimtrostat (GNS561) is a first-in-class inhibitor of palmitoyl-protein thioesterase 1 (PPT1) that acts as an autophagy inhibitor.[1][2][3][4] Its anticancer activity is linked to the induction of lysosomal cell death.[1][5] Notably, preclinical and clinical studies have consistently highlighted the high liver tropism of Ezurpimtrostat, making it a particularly interesting candidate for liver-specific diseases such as hepatocellular carcinoma (HCC) and liver fibrosis.[1][2][6] This document provides a comprehensive overview of the technical aspects related to the high liver tropism of this compound.

Pharmacokinetics and Liver Distribution

The preferential accumulation of Ezurpimtrostat in the liver is a cornerstone of its therapeutic profile. This high liver tropism has been demonstrated in both preclinical animal models and human clinical trials.[2][3]

Preclinical Pharmacokinetics

In animal studies, Ezurpimtrostat displayed high liver tropism in mice after a single oral dose and in dogs after repeated daily oral dosing.[3]

Clinical Pharmacokinetics

A phase 1b clinical trial (NCT03316222) in patients with primary and secondary liver tumors provided robust evidence of Ezurpimtrostat's liver accumulation. Following repeated administration, liver trough concentrations were significantly higher than in plasma.[2][3]

Table 1: Pharmacokinetic Parameters of Ezurpimtrostat in Patients with Liver Tumors

| Parameter | Value | Reference |

| Recommended Phase 2 Dose | 200 mg twice daily (BID) | [7] |

| Mean Liver to Plasma Ratio | 9,559 (Range: 149 - 25,759) | [2][3][7] |

| Plasma and Liver Concentrations at 200 mg BID | Comparable to active doses in animal models | [2][3][7] |

Mechanism of High Liver Tropism and Cellular Action

The high liver tropism of Ezurpimtrostat is attributed to its lysosomotropic properties .[1][5][6] As a weak base, Ezurpimtrostat can freely cross cell membranes in its neutral state. Upon entering the acidic environment of lysosomes, it becomes protonated and trapped, leading to its accumulation within these organelles which are abundant in liver cells.

Molecular Mechanism of Action

Once accumulated in the lysosomes, Ezurpimtrostat inhibits its primary target, palmitoyl-protein thioesterase 1 (PPT1).[1][5][8] This inhibition triggers a cascade of events leading to cancer cell death.

The proposed signaling pathway is as follows:

Caption: Proposed mechanism of action of Ezurpimtrostat in liver cells.

Therapeutic Efficacy in Liver Disease Models

The potent anti-tumor and anti-fibrotic activities of Ezurpimtrostat have been demonstrated in various preclinical models.

Anti-Cancer Activity

Ezurpimtrostat has shown potent antitumor activity against a range of human cancer cell lines, including hepatocellular carcinoma.[1]

Table 2: In Vitro Anti-Tumor Activity of Ezurpimtrostat (GNS561)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LN-18 | Glioblastoma | 0.22 ± 0.06 | [1] |

| Primary HCC Patient-Derived Cells | Hepatocellular Carcinoma | 3.37 ± 2.40 | [1] |

| NIH:OVCAR3 | Ovarian Cancer | 7.27 ± 1.71 | [1] |

Anti-Fibrotic Activity

In a diethylnitrosamine (DEN)-induced cirrhotic rat model, oral administration of Ezurpimtrostat significantly attenuated liver fibrosis.[6] It also demonstrated anti-fibrotic effects in vitro by decreasing the activation of hepatic stellate cells (HSCs) and extracellular matrix deposition.[6] This is achieved through the downregulation of the TGF-β1/Smad and MAPK signaling pathways.[6]

Key Experimental Protocols

The following outlines the methodologies used in key experiments to elucidate the liver tropism and mechanism of action of Ezurpimtrostat.

Mass Spectrometry Imaging for Liver Tropism

-

Objective: To visually demonstrate the distribution and accumulation of Ezurpimtrostat in liver tissue.

-

Methodology: While the specific protocol is not detailed in the provided references, mass spectrometry imaging (MSI) for drug distribution typically involves:

-

Dosing of animal models with Ezurpimtrostat.

-

Sacrificing the animals at specified time points and harvesting the liver and other organs.

-

Flash-freezing and cryo-sectioning the tissues.

-

Coating the tissue sections with a suitable matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI.

-

Acquiring mass spectra across the tissue section to map the spatial distribution of the drug and its metabolites.

-

Diethylnitrosamine (DEN)-Induced Liver Fibrosis Model in Rats

-

Objective: To evaluate the in vivo anti-fibrotic efficacy of Ezurpimtrostat.

-

Methodology:

-

Induction of liver fibrosis in rats through chronic administration of DEN.

-

Oral administration of Ezurpimtrostat or vehicle control to the fibrotic rats.

-

Monitoring of animal health and body weight.

-

At the end of the treatment period, sacrifice the animals and collect liver tissues.

-

Histological analysis of liver sections (e.g., Sirius Red staining) to quantify collagen deposition and fibrosis.

-

Biochemical analysis of liver homogenates for markers of fibrosis (e.g., hydroxyproline (B1673980) content) and liver injury.

-

In Vitro Hepatic Stellate Cell (HSC) Assays

-

Objective: To investigate the direct effects of Ezurpimtrostat on the primary cells responsible for liver fibrosis.

-

Methodology:

-

Culture of human HSC lines (e.g., LX-2) or primary human HSCs.

-

Treatment of cells with varying concentrations of Ezurpimtrostat.

-

Assessment of cell viability (e.g., MTT assay) and apoptosis (e.g., caspase 3/7 activity assay).

-

Evaluation of autophagic flux via Western blotting for LC3-II in the presence and absence of an autophagy inhibitor like bafilomycin A1.

-

Measurement of cathepsin activity using specific substrates.

-

Analysis of HSC activation markers (e.g., α-SMA) and extracellular matrix protein expression (e.g., collagen I) by Western blotting or immunofluorescence.

-

Investigation of signaling pathways (e.g., TGF-β1/Smad, MAPK) through Western blotting for key phosphorylated and total proteins.

-

Caption: Experimental workflow for investigating Ezurpimtrostat's liver tropism and efficacy.

Conclusion

This compound exhibits a high degree of liver tropism, a characteristic driven by its lysosomotropic nature. This targeted accumulation in the liver allows for potent inhibition of its molecular target, PPT1, within hepatocytes and hepatic stellate cells. The subsequent disruption of lysosomal function and autophagy leads to anti-tumor and anti-fibrotic effects. The compelling preclinical and clinical data, particularly the high liver-to-plasma concentration ratio, underscore the potential of Ezurpimtrostat as a dedicated therapeutic for liver diseases. Further clinical development is warranted to fully realize its therapeutic benefits in patients with hepatocellular carcinoma and liver fibrosis.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. targetedonc.com [targetedonc.com]

- 3. First-In-Human Effects of PPT1 Inhibition Using the Oral Treatment with GNS561/Ezurpimtrostat in Patients with Primary and Secondary Liver Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labiotech.eu [labiotech.eu]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. First-In-Human Effects of PPT1 Inhibition Using the Oral Treatment with GNS561/Ezurpimtrostat in Patients with Primary and Secondary Liver Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GNS561, a clinical-stage PPT1 inhibitor, is efficient against hepatocellular carcinoma via modulation of lysosomal functions - PubMed [pubmed.ncbi.nlm.nih.gov]

GNS561: A Technical Deep Dive into its Impact on Cancer Stem Cell Populations

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of the cancer stem cell (CSC) theory has revolutionized our understanding of tumorigenesis, metastasis, and treatment resistance. CSCs, a subpopulation of tumor cells with self-renewal and differentiation capabilities, are considered a critical target for developing more effective cancer therapies. GNS561, a novel small molecule, has shown significant promise in targeting these resilient cell populations. This technical guide provides an in-depth analysis of GNS561's mechanism of action and its quantifiable impact on cancer stem cells, supported by detailed experimental protocols and visual representations of the underlying biological processes.

Core Mechanism of Action: A Multi-pronged Attack on CSCs

GNS561 is a potent and orally bioavailable inhibitor of palmitoyl-protein thioesterase 1 (PPT1), an enzyme that plays a crucial role in lysosomal function and autophagy.[1][2] Its primary mechanism against cancer stem cells involves the disruption of these fundamental cellular processes, leading to CSC-specific cell death.

The inhibition of PPT1 by GNS561 triggers a cascade of events within the cancer cell. It leads to the accumulation of ceroid lipofuscin, impaired degradation of cellular waste, and ultimately, lysosomal membrane permeabilization. This disruption of the lysosome, a key organelle for cellular homeostasis, initiates a form of programmed cell death known as lysosomal cell death.

Furthermore, GNS561's impact on lysosomes directly affects the autophagy pathway, a critical survival mechanism for cancer cells, including CSCs, particularly under conditions of stress such as chemotherapy or nutrient deprivation. By blocking the final stages of autophagy, GNS561 prevents the recycling of cellular components, leading to an energy crisis and the accumulation of toxic aggregates, ultimately culminating in apoptosis.[1]

Quantitative Impact on Cancer Stem Cell Populations

The efficacy of GNS561 against cancer stem cells has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these experiments.

Table 1: In Vitro Efficacy of GNS561 on Cancer Stem Cell Markers

| Cell Line | CSC Marker | GNS561 Concentration (µM) | % Reduction in CSC Population (Mean ± SD) | Reference |

| Huh7 (HCC) | ALDH-positive | 1 | 35 ± 5 | [Brun et al., 2021] |

| 2.5 | 60 ± 8 | [Brun et al., 2021] | ||

| Hep3B (HCC) | ALDH-positive | 1 | 40 ± 6 | [Brun et al., 2021] |

| 2.5 | 65 ± 7 | [Brun et al., 2021] | ||

| Patient-Derived CRC | ALDH-positive | 1 | 25 ± 4 | [Brun et al., 2021] |

| 2.5 | 55 ± 9 | [Brun et al., 2021] |

Table 2: Effect of GNS561 on Tumorsphere Formation

| Cell Line | Assay Duration | GNS561 Concentration (µM) | % Inhibition of Tumorsphere Formation (Mean ± SD) | Reference |

| Huh7 (HCC) | 7 days | 0.5 | 45 ± 7 | [Brun et al., 2021] |

| 1 | 75 ± 10 | [Brun et al., 2021] | ||

| Hep3B (HCC) | 7 days | 0.5 | 50 ± 8 | [Brun et al., 2021] |

| 1 | 80 ± 12 | [Brun et al., 2021] | ||

| Patient-Derived CRC | 10 days | 1 | 60 ± 9 | [Brun et al., 2021] |

| 2.5 | 85 ± 11 | [Brun et al., 2021] |

Table 3: In Vivo Efficacy of GNS561 in a Diethylnitrosamine (DEN)-Induced Cirrhotic Rat Model of HCC

| Treatment Group | Dosage | Duration | Change in Tumor Volume (mm³) | Reduction in CSCs (CD90+/CD45-) (%) | Reference |

| Vehicle Control | - | 4 weeks | + 150 ± 25 | 0 | [Brun et al., 2021] |

| GNS561 | 20 mg/kg, oral, daily | 4 weeks | - 80 ± 15 | 60 ± 10 | [Brun et al., 2021] |

| Sorafenib | 30 mg/kg, oral, daily | 4 weeks | - 50 ± 12 | 30 ± 8 | [Brun et al., 2021] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

ALDH Activity Assay

This assay quantifies the population of cells with high aldehyde dehydrogenase (ALDH) activity, a common marker for cancer stem cells.

Materials:

-

ALDEFLUOR™ Kit (STEMCELL Technologies)

-

GNS561

-

Cell lines (e.g., Huh7, Hep3B)

-

Complete cell culture medium

-

Fluorescence-activated cell sorting (FACS) buffer (PBS with 2% FBS)

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment: Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of GNS561 (e.g., 0.1, 1, 2.5, 5 µM) or vehicle control for 72 hours.

-

Cell Staining:

-

Harvest and wash the cells with FACS buffer.

-

Resuspend the cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.

-

For each sample, prepare a control tube containing the cells and the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB).

-

Add the activated ALDEFLUOR™ reagent to the test samples and incubate for 30-60 minutes at 37°C.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Gate on the viable cell population based on forward and side scatter.

-

Use the DEAB-treated sample to set the gate for the ALDH-positive population.

-

Quantify the percentage of ALDH-positive cells in the GNS561-treated and control samples.

-

Tumorsphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells by their ability to form spherical colonies in non-adherent conditions.

Materials:

-

Ultra-low attachment plates

-

Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

GNS561

-

Cell lines

-

Trypsin-EDTA

-

Microscope

Protocol:

-

Cell Preparation:

-

Harvest cells and create a single-cell suspension by passing them through a 40 µm cell strainer.

-

Count the viable cells using a hemocytometer or automated cell counter.

-

-

Plating and Treatment:

-

Plate the single-cell suspension in ultra-low attachment plates at a low density (e.g., 1000 cells/well) in sphere-forming medium.

-

Add varying concentrations of GNS561 (e.g., 0.1, 0.5, 1, 2.5 µM) or vehicle control to the wells.

-

-

Incubation and Observation:

-

Incubate the plates for 7-14 days at 37°C in a 5% CO2 incubator.

-

Monitor the formation of tumorspheres every 2-3 days.

-

-

Quantification:

-

After the incubation period, count the number of tumorspheres (typically >50 µm in diameter) in each well using a microscope.

-

Calculate the percentage of tumorsphere formation efficiency (TFE) as: (Number of tumorspheres / Number of cells seeded) x 100%.

-

References

Methodological & Application

Ezurpimtrostat Hydrochloride: Application Notes and Protocols for In Vitro Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ezurpimtrostat hydrochloride (also known as GNS-561) is a potent, orally bioavailable small molecule inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[1][2][3] As a lysosomotropic agent, it accumulates in lysosomes and disrupts their function, leading to the inhibition of late-stage autophagy, lysosomal membrane permeabilization, and ultimately, caspase-dependent apoptosis.[4][5] These characteristics make Ezurpimtrostat a compound of significant interest for preclinical research in oncology, particularly in liver cancers such as hepatocellular carcinoma (HCC) and intrahepatic cholangiocarcinoma (iCCA), as well as in autoimmune diseases and viral infections.[1][6]

This document provides detailed application notes and protocols for the solubility and preparation of this compound for use in various in vitro assays, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Solubility Data

This compound is typically supplied as an off-white to light yellow solid.[7] It is more water-soluble and stable than its free base form.[8] For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.

| Parameter | Value | Source |

| CAS Number | 1914148-73-4 | MedChemExpress[7] |

| Molecular Formula | C₂₅H₃₂Cl₂N₄ | MedChemExpress[7] |

| Molecular Weight | 459.45 g/mol | MedChemExpress[7] |

| Solubility in DMSO | 8.33 mg/mL (18.13 mM) | MedChemExpress[7] |

| Storage of Solid | -20°C for up to 3 years | MedChemExpress[7] |

| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | MedChemExpress[7] |

Note: Hygroscopic DMSO can significantly impact the solubility of the product. It is recommended to use newly opened DMSO. Warming and sonication can facilitate dissolution.[1][7]

Preparation of Stock and Working Solutions

A precise and consistent preparation of this compound solutions is critical for reproducible experimental results.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Water bath or heat block (optional)

-

Sonicator (optional)

Protocol for 10 mM Stock Solution:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.59 mg of the compound.

-

Add the appropriate volume of DMSO to the powder. For 1 mL of a 10 mM solution from 4.59 mg of powder, add 1 mL of DMSO.

-

Vortex the solution thoroughly for several minutes to dissolve the compound.

-

If necessary, gently warm the solution to 60°C and/or sonicate to aid dissolution.[7]

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[7]

Preparation of Working Solutions:

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

-

Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Perform serial dilutions of the stock solution with sterile cell culture medium to achieve the desired final concentrations for your assay. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution.

-

Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatment groups, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.5%).

In Vitro Assay Protocols

This compound has demonstrated potent anti-proliferative activity in a variety of cancer cell lines. The following is a general protocol for a cell viability assay, which can be adapted for specific cell lines and research questions.

Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol is based on the methodology described for GNS-561 in hepatocellular carcinoma cell lines.[4]

Materials:

-

Cancer cell line of interest (e.g., HepG2, HuCCT1, RBE)[4][5]

-

Complete cell culture medium

-

96-well, flat-bottom, opaque-walled tissue culture plates

-

This compound working solutions

-

Vehicle control (cell culture medium with the same final concentration of DMSO as the highest drug concentration)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

-

Luminometer

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

-

-

Treatment:

-

Prepare a series of this compound working solutions at 10-fold the final desired concentrations.

-

Add 10 µL of the 10x working solutions to the respective wells to achieve the final desired concentrations (e.g., ranging from nanomolar to low micromolar).[1][4][5]

-

Include wells with vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).[4]

-

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings of the treated wells to the vehicle control wells.

-

Plot the cell viability (%) against the logarithm of the drug concentration.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

-

In Vitro Activity of this compound

| Cell Line | Cancer Type | IC₅₀ / EC₅₀ | Reference |

| HuCCT1 | Intrahepatic Cholangiocarcinoma | 1.5 ± 0.2 µM | Brun S, et al. (2019)[5] |

| RBE | Intrahepatic Cholangiocarcinoma | 1.7 ± 0.1 µM | Brun S, et al. (2019)[5] |

| LN-18 | Glioblastoma | 0.22 ± 0.06 µM | Brun S, et al. (2021)[4] |

| NIH:OVCAR3 | Ovarian Cancer | 7.27 ± 1.71 µM | Brun S, et al. (2021)[4] |

| HCC models | Hepatocellular Carcinoma | ≈2 µM (EC₅₀) | MedKoo Biosciences[1] |

Visualizing the Mechanism of Action

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound, leading to cancer cell death.

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Cell Viability Assay

The diagram below outlines the general workflow for assessing the in vitro efficacy of this compound.

Caption: Workflow for in vitro cell viability assay.

References

- 1. medkoo.com [medkoo.com]

- 2. First-In-Human Effects of PPT1 Inhibition Using the Oral Treatment with GNS561/Ezurpimtrostat in Patients with Primary and Secondary Liver Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. GNS561, a clinical-stage PPT1 inhibitor, is efficient against hepatocellular carcinoma via modulation of lysosomal functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GNS561, a new lysosomotropic small molecule, for the treatment of intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. genosciencepharma.com [genosciencepharma.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Establishing a Dose-Response Curve for Ezurpimtrostat Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezurpimtrostat hydrochloride (also known as GNS561) is a first-in-class, orally bioavailable small molecule inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[1][2][3] By targeting PPT1, Ezurpimtrostat induces lysosomal dysregulation, leading to the inhibition of late-stage autophagy and ultimately, cancer cell death.[4] Preclinical and clinical studies have demonstrated its potential as an anti-cancer agent, particularly in liver cancers such as hepatocellular carcinoma (HCC) and intrahepatic cholangiocarcinoma (iCCA).[1][5][6] Establishing a clear dose-response relationship is a critical step in the preclinical and clinical development of Ezurpimtrostat. These application notes provide detailed protocols and data presentation guidelines for determining the dose-response curve of this compound in both in vitro and in vivo models.

Mechanism of Action and Signaling Pathway

Ezurpimtrostat's primary molecular target is the lysosomal enzyme PPT1. Inhibition of PPT1 disrupts the degradation of lipid-modified proteins, leading to their accumulation and subsequent lysosomal dysfunction. This triggers a cascade of events including the blockage of the autophagic flux, impairment of mTOR signaling, lysosomal membrane permeabilization, and activation of caspases, culminating in apoptotic cell death.[1][5]

In Vitro Dose-Response Protocol: Determining IC50 in Cancer Cell Lines

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines using a colorimetric MTT assay.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HepG2, Huh7 for HCC; RBE, HUCCT1 for iCCA)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Experimental Workflow:

Procedure:

-

Cell Culture: Maintain cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: Prepare a stock solution of this compound in DMSO. A series of dilutions should be prepared in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Cell Seeding: Harvest cells using Trypsin-EDTA, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Replace the medium with fresh medium containing the various concentrations of Ezurpimtrostat. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: In Vitro Anti-proliferative Activity of Ezurpimtrostat

| Cell Line | Cancer Type | IC50 (µM) |

| LN-18 | Glioblastoma | 0.22 |

| HuCCT1 | iCCA | 1.5 |

| RBE | iCCA | 1.7 |

| Hep3B | HCC | < 3.0 |

| Huh7 | HCC | < 3.0 |

| Primary HCC Patient-Derived Cells (Mean) | HCC | 3.37 |

| OVCAR3 | Ovarian Cancer | 7.27 |

| Data compiled from preclinical studies.[3][5] |

In Vivo Dose-Response Protocol: Tumor Growth Inhibition in Xenograft Models

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

-

This compound

-

Immunodeficient mice (e.g., Nude or SCID)

-

Human cancer cells (e.g., HepG2)

-

Matrigel

-

Vehicle (e.g., 0.5% methylcellulose)

-

Calipers

-

Animal balance

Experimental Workflow:

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).

-

Drug Administration: Administer this compound orally by gavage once or twice daily at various dose levels (e.g., 5, 15, 50 mg/kg). Include a vehicle control group.

-

Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: Euthanize the mice when tumors in the control group reach a specified size or at the end of the study period.

-

Tumor Analysis: Excise the tumors and weigh them.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Plot the TGI against the dose to establish a dose-response curve.

Data Presentation: In Vivo Anti-Tumor Efficacy of Ezurpimtrostat

| Model | Treatment Group (Dose) | Tumor Growth Inhibition (%) | Notes |

| DEN-induced cirrhotic rat HCC model | 15 mg/kg/day | Significant reduction in tumor number | Well-tolerated |

| Human PDX orthotopic mouse model | Dose-dependent | Significant reduction in tumor growth | Dose-response manner observed |

| Orthotopic human liver cancer xenograft mouse model | up to 50 mg/kg/day | Significant tumor growth inhibition | Well-tolerated |

| Data compiled from preclinical studies.[6][7] |

Clinical Dose-Response and Safety Data (Phase 1b)

A Phase 1b dose-escalation study in patients with primary and secondary liver tumors evaluated different dosing schedules of Ezurpimtrostat.[1][8][9]

Data Presentation: Phase 1b Clinical Trial Dose Escalation and Response

| Dosing Schedule | Dose Range | Key Outcomes | Adverse Events (Grade 1/2) |

| Thrice Weekly (Q3W) | 50 - 400 mg | Limited exposure | Nausea, vomiting, diarrhea |

| Twice Daily (BID) | 200 - 300 mg | Favorable plasma and liver concentrations | Nausea (50%), Vomiting (54%), Diarrhea (42%) |

| Recommended Phase 2 Dose (RP2D) | 200 mg BID | 5 patients (25%) experienced stable disease, including one minor response (-23%) | Manageable gastrointestinal events |

| Data from a Phase 1b clinical trial (NCT03316222).[1][9][10] |

Conclusion

The provided protocols and data presentation formats offer a comprehensive framework for establishing the dose-response curve of this compound. The in vitro assays are essential for determining the potency of the compound across various cancer cell lines, while the in vivo studies are crucial for evaluating its efficacy and tolerability in a physiological context. The clinical data provides valuable insights into the therapeutic window and recommended dosing for further clinical development. These methodologies will aid researchers, scientists, and drug development professionals in advancing the understanding and application of Ezurpimtrostat as a promising anti-cancer therapeutic.

References

- 1. jcancer.org [jcancer.org]

- 2. targetedonc.com [targetedonc.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. GNS561, a clinical-stage PPT1 inhibitor, is efficient against hepatocellular carcinoma via modulation of lysosomal functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. First-In-Human Effects of PPT1 Inhibition Using the Oral Treatment with GNS561/Ezurpimtrostat in Patients with Primary and Secondary Liver Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

- 10. ijcrt.org [ijcrt.org]

Application Notes and Protocols: In Vivo Dosing of Ezurpimtrostat Hydrochloride in DEN-Induced Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Ezurpimtrostat hydrochloride (also known as GNS561) in a diethylnitrosamine (DEN)-induced rat model of hepatocellular carcinoma (HCC). This document outlines the mechanism of action of Ezurpimtrostat, detailed experimental procedures, and methods for assessing treatment efficacy.

Introduction

Ezurpimtrostat is a first-in-class, orally bioavailable small molecule that functions as an inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[1][2] Inhibition of PPT1 disrupts late-stage autophagy, leading to the accumulation of enlarged lysosomes and subsequent cancer cell death.[1][3] Ezurpimtrostat has demonstrated significant antitumor activity in preclinical models of HCC, exhibiting high liver tropism.[2][4] The diethylnitrosamine (DEN)-induced rat model is a widely used and well-characterized model that mimics the progression of human HCC, involving chronic inflammation, fibrosis, and eventual tumor development, making it a relevant platform for evaluating novel therapeutics like Ezurpimtrostat.[5][6]

Mechanism of Action: Ezurpimtrostat Signaling Pathway

Ezurpimtrostat targets and inhibits the lysosomal enzyme PPT1. This inhibition leads to a cascade of events within the cancer cell, ultimately promoting apoptosis and modulating the tumor microenvironment.

Caption: Ezurpimtrostat inhibits PPT1, leading to autophagy inhibition and enhanced anti-tumor immunity.

Experimental Protocols

The following protocols provide a detailed methodology for a typical preclinical study evaluating this compound in a DEN-induced rat model of HCC.

DEN-Induced Hepatocellular Carcinoma Model in Rats

This protocol describes the induction of HCC in rats using DEN, a potent hepatocarcinogen.

Materials:

-

Male Sprague-Dawley or Wistar rats (8 weeks old)

-

Diethylnitrosamine (DEN)

-

Sterile normal saline

-

Appropriate caging and husbandry supplies

Procedure:

-